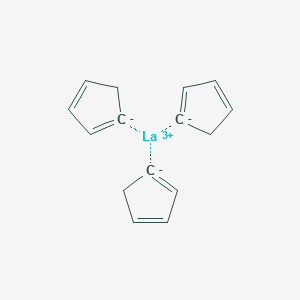

TRIS(CYCLOPENTADIENYL)LANTHANUM

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1272-23-7 |

|---|---|

Formule moléculaire |

C15H15La |

Poids moléculaire |

334.18 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;lanthanum(3+) |

InChI |

InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

Clé InChI |

DYPIGRVRIMDVFA-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[La+3] |

Autres numéros CAS |

1272-23-7 |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris Cyclopentadienyl Lanthanum

Conventional Approaches for La(C₅H₅)₃ Synthesis

The most established methods for synthesizing Tris(cyclopentadienyl)lanthanum rely on well-understood reaction pathways, primarily involving salt metathesis with carefully prepared anhydrous lanthanum halide precursors.

Salt metathesis is the most common and direct route for the synthesis of La(C₅H₅)₃. rsc.org This method involves the reaction of a lanthanum halide, typically lanthanum(III) chloride (LaCl₃), with an alkali metal salt of cyclopentadiene (B3395910), such as sodium cyclopentadienide (B1229720) (NaC₅H₅) or potassium cyclopentadienide (KC₅H₅). The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). uu.nl

The driving force for the reaction is the formation of a stable, insoluble alkali metal halide (e.g., NaCl or KCl), which precipitates from the reaction mixture, shifting the equilibrium towards the formation of the desired organolanthanide complex. rsc.org The general reaction scheme is as follows:

LaCl₃ + 3 M(C₅H₅) → La(C₅H₅)₃ + 3 MCl (where M = Na, K)

A typical procedure involves adding a THF solution of sodium cyclopentadienide to a suspension of anhydrous LaCl₃ in THF at room temperature. uu.nl The mixture is then heated to reflux to ensure the reaction goes to completion. uu.nl After the reaction, the precipitated alkali metal chloride is removed by centrifugation or filtration, and the product, often as a THF adduct like La(C₅H₅)₃·THF, is isolated from the filtrate by evaporation of the solvent and subsequent crystallization. uu.nl

Table 1: Typical Reactants and Products in Salt Metathesis Synthesis of La(C₅H₅)₃

| Reactant 1 | Reactant 2 | Product | Byproduct | Solvent |

| Lanthanum(III) Chloride (LaCl₃) | Sodium Cyclopentadienide (NaC₅H₅) | This compound (La(C₅H₅)₃) | Sodium Chloride (NaCl) | Tetrahydrofuran (THF) |

| Lanthanum(III) Chloride (LaCl₃) | Potassium Cyclopentadienide (KC₅H₅) | This compound (La(C₅H₅)₃) | Potassium Chloride (KCl) | Tetrahydrofuran (THF) |

The success of the salt metathesis synthesis is critically dependent on the purity and, most importantly, the anhydrous nature of the lanthanum halide precursor. camorareearth.comresearchgate.net Lanthanum(III) chloride is highly hygroscopic and readily absorbs atmospheric moisture to form hydrates. camorareearth.com The presence of water in the reaction system is detrimental as it can react with the highly sensitive organometallic reagents, leading to the formation of lanthanum hydroxides or oxides and reducing the yield of the target compound.

Several methods are employed to prepare anhydrous lanthanum(III) chloride. A traditional approach involves heating lanthanum oxides with excess ammonium (B1175870) chloride at elevated temperatures (around 300°C). camorareearth.com Another established laboratory method is the careful heating of hydrated lanthanum chloride in a stream of dry hydrogen chloride gas to remove the water of hydration without forming oxychlorides. camorareearth.com More recently, syntheses using chloridoaluminate ionic liquids have been developed as a facile, one-step method to produce pure, crystalline anhydrous LaCl₃ directly from lanthanum oxides at lower temperatures. researchgate.net

Synthesis of Substituted Cyclopentadienyl (B1206354) Lanthanum Complexes

To modify the steric and electronic properties of the complex, substituted cyclopentadienyl ligands are often used. These substitutions can enhance solubility, stability, and reactivity, opening pathways to new chemical transformations.

Efforts to create sterically crowded tris(peralkylcyclopentadienyl) complexes of lanthanum have led to the synthesis of compounds with the general formula (C₅Me₄R)₃La. A multi-step synthesis has been successfully employed for derivatives where R is an alkyl (methyl, ethyl, isopropyl) or silyl (B83357) (trimethylsilyl) group. acs.org

The synthesis proceeds in four distinct steps acs.org:

Reaction of LaCl₃ with two equivalents of the potassium salt of the substituted cyclopentadiene (KC₅Me₄R) to form an intermediate complex, (C₅Me₄R)₂LaCl₂K(THF)₂.

Addition of allylmagnesium chloride to this intermediate to produce an allyl complex, (C₅Me₄R)₂La(C₃H₅).

Protonolysis of the allyl group with an ammonium salt, Et₃NHBPh₄, to generate a cationic metallocene, [(C₅Me₄R)₂La][BPh₄].

Finally, a salt metathesis reaction where the BPh₄⁻ anion is replaced by a third substituted cyclopentadienyl ligand using KC₅Me₄R, yielding the final product, (C₅Me₄R)₃La.

X-ray crystallography of these complexes reveals that the three cyclopentadienyl ring centroids form a trigonal planar geometry around the central lanthanum atom. acs.org The increasing size of the R group leads to a progressive increase in the average distance from the lanthanum atom to the ring centroids. acs.org

Table 2: Structural Data for (C₅Me₄R)₃La Complexes

| Substituent (R) | Complex | Average La-(Ring Centroid) Distance (Å) |

| Methyl (Me) | (C₅Me₅)₃La | 2.64 |

| Ethyl (Et) | (C₅Me₄Et)₃La | 2.65 |

| Isopropyl (ⁱPr) | (C₅Me₄ⁱPr)₃La | 2.66 |

| Trimethylsilyl (SiMe₃) | (C₅Me₄SiMe₃)₃La | 2.69 |

Data sourced from Inorganic Chemistry. acs.org

The use of sterically demanding ligands, such as the pentamethylcyclopentadienyl (C₅Me₅, or Cp*) ligand, is a common strategy to increase the kinetic stability of organolanthanide complexes. researchgate.net The synthesis of homoleptic tris(pentamethylcyclopentadienyl)lanthanum, (C₅Me₅)₃La, and its analogues for other lanthanides, has been pursued to explore the limits of steric crowding and its effect on reactivity. researchgate.net

The synthetic routes to these bulky complexes must be adapted to accommodate the increased steric hindrance. For instance, while some complexes can be synthesized in aromatic solvents like benzene (B151609), others require non-coordinating aliphatic solvents like pentane (B18724) to avoid unwanted side reactions or decomposition. researchgate.net An example is the synthesis of (C₅Me₅)₃Dy from [(C₅Me₅)₂DyH]₂ and a fulvene (B1219640) derivative in pentane, a route chosen because the target complex was not stable enough to be isolated from benzene or toluene. researchgate.net These bulky ligands encapsulate the metal center, influencing its coordination geometry and accessibility for substrate binding.

Mechanochemical Synthesis Techniques for Organolanthanides

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), has emerged as a powerful and sustainable alternative to traditional solvent-based syntheses. researchgate.net This solvent-free technique is particularly useful for preparing highly reactive or sterically congested organolanthanide complexes that may be difficult to isolate from solution.

The synthesis of several tris(pentamethylcyclopentadienyl)lanthanide complexes, (C₅Me₅)₃Ln (where Ln = Ho, Er, Tb, Y), has been successfully achieved using mechanochemistry. researchgate.net This method involves the ball-milling of solid precursors, such as a dimeric lanthanide phenyl complex and potassium pentamethylcyclopentadienide. researchgate.net

Table 3: Example of Mechanochemical Synthesis for (C₅Me₅)₃Ln

| Reactant 1 (Solid) | Reactant 2 (Solid) | Product | Method |

| (C₅Me₅)₂Ln(μ-Ph)₂BPh₂ | KC₅Me₅ | (C₅Me₅)₃Ln | Ball-Milling |

Ln = Ho, Er, Tb, Y. Data sourced from ResearchGate. researchgate.net

This solid-state route avoids the complications associated with solvent choice and product solubility, providing a direct and often high-yield pathway to the desired sterically crowded organolanthanide compounds. researchgate.net

Precursor Design for Advanced Materials Deposition

The design and selection of precursors are critical for the successful deposition of high-quality lanthanum-containing thin films for advanced materials applications. This compound (La(Cp)₃) and its derivatives are a significant class of precursors for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The molecular structure of the precursor directly influences its physical properties, such as volatility and thermal stability, which in turn dictate the process conditions and the characteristics of the deposited film.

Unsubstituted this compound exhibits low volatility and a high melting point of approximately 275 °C, which can limit its application in standard deposition systems. sigmaaldrich.comstrem.com To overcome these limitations, significant research has focused on modifying the cyclopentadienyl (Cp) ligand to enhance the precursor's performance. The primary strategy involves the introduction of alkyl substituents onto the cyclopentadienyl rings. This modification can lower the melting point and increase the vapor pressure, making the precursor more suitable for vapor-phase deposition techniques.

The introduction of alkyl groups, such as ethyl or isopropyl, onto the cyclopentadienyl rings disrupts the intermolecular forces, leading to a decrease in the melting point and an increase in volatility. For instance, Tris(ethylcyclopentadienyl)lanthanum [La(EtCp)₃] has a melting point of around 70 °C and a vapor pressure of approximately 1 Torr at or below 200 °C, making it a liquid at typical vaporization temperatures used in CVD. google.com Similarly, Tris(i-propylcyclopentadienyl)lanthanum [La(iPrCp)₃] is a viscous liquid or a low-melting solid with a boiling point of 180-195 °C at 0.02 mm Hg, indicating good volatility for CVD and ALD applications. strem.com

The choice of precursor and co-reactant, such as water (H₂O), oxygen (O₂), or ozone (O₃), significantly impacts the deposition process and the resulting film properties. For example, in the cyclic CVD of lanthanum oxide films using La(iPrCp)₃, the use of H₂O as a reactant allows for deposition at temperatures ranging from 170 to 370 °C and can yield films with a carbon impurity concentration of less than 1 atomic percent. aip.org Post-deposition annealing can further reduce this carbon content. aip.org

Heteroleptic precursors, which contain different types of ligands, represent another design strategy. A notable example is La(iPrCp)₂(iPr-amd), where 'iPr-amd' is an amidinate ligand. This liquid precursor has been used for the ALD of lanthanum oxide films. The use of different oxygen sources with this precursor, such as water, ozone, or a combination of both, affects the growth rate and film properties. Saturated growth was achieved at 225 °C with ozone as the oxygen source. Interestingly, using sequential pulses of water and ozone can suppress the hygroscopic nature of the resulting La₂O₃ films. researchgate.net

The thermal stability of the precursor is another crucial factor. The precursor must be volatile enough to be transported to the substrate but stable enough to not decompose in the gas phase before reaching the substrate surface. For instance, La(iPrCp)₃ has a thermal decomposition temperature of around 300 °C. aip.org The ALD window, the temperature range where self-limiting growth occurs, is a key process parameter. For the ALD of lanthanum oxide using La(EtCp)₃ and an ozone plasma, a saturated growth rate of 0.2 Å/cycle was achieved at a plasma power of 500 W. jkps.or.kr

The following tables summarize the properties of selected this compound-based precursors and the deposition parameters for lanthanum oxide thin films.

Table 1: Physical Properties of Selected Lanthanum Cyclopentadienyl Precursors

| Compound Name | Chemical Formula | Appearance | Melting Point (°C) | Boiling Point (°C @ pressure) |

| This compound | La(C₅H₅)₃ | White to off-white crystalline solid | 275 (decomposes) sigmaaldrich.com | - |

| Tris(ethylcyclopentadienyl)lanthanum | La(C₂H₅C₅H₄)₃ | - | ~70 google.com | 180 @ 0.64 Torr google.com |

| Tris(i-propylcyclopentadienyl)lanthanum | La(i-C₃H₇C₅H₄)₃ | Viscous pale yellow liquid to pale yellow solid | - | 180-195 @ 0.02 mm Hg strem.com |

| Tris(methylcyclopentadienyl)lanthanum | La(CH₃C₅H₄)₃ | - | - | - |

Table 2: Deposition Parameters and Film Properties for Lanthanum Oxide (La₂O₃) Thin Films

| Precursor | Deposition Method | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film Properties |

| Tris(i-propylcyclopentadienyl)lanthanum | Cyclic CVD | H₂O, O₂, NH₃ | 170 - 370 aip.org | - | Carbon impurity < 1 at. % with H₂O. aip.org Dielectric constant ~16. aip.org |

| Tris(ethylcyclopentadienyl)lanthanum | Plasma-Enhanced ALD | O₃ plasma | >350 jkps.or.kr | 0.2 jkps.or.kr | No carbon impurity detected. jkps.or.kr |

| La(iPrCp)₂(iPr-amd) | ALD | H₂O, O₃, Ethanol, H₂O/O₃ | 200 - 300 researchgate.net | Saturated growth at 225 °C with O₃ researchgate.net | Pure hexagonal phase after annealing with H₂O/O₃ process. researchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization of Tris Cyclopentadienyl Lanthanum Complexes

X-ray Diffraction Analysis of Solid-State Molecular Structures

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of La(C₅H₅)₃.

Single crystal X-ray diffraction has revealed that solvent-free Tris(cyclopentadienyl)lanthanum(III) does not exist as a simple monomeric molecule in the solid state. Instead, it adopts a complex polymeric structure. acs.org In this arrangement, the lanthanum atoms are linked by bridging cyclopentadienyl (B1206354) (Cp) rings, forming polymeric zigzag chains. acs.orgum.edu.mt

The coordination environment around each lanthanum center is intricate, involving interactions with more than three distinct types of carbon atoms from the Cp ligands. acs.org The structure is characterized by a combination of terminal and bridging Cp rings. One of the three Cp rings is bound to the lanthanum atom in a terminal fashion, while the other two act as bridges to adjacent lanthanum atoms, creating the extended polymeric network. acs.org This bridging results in a coordination number for the lanthanum ion that is greater than what would be expected for a simple monomeric Cp₃La unit.

Table 1: Selected Structural Features of Polymeric this compound(III) from Single Crystal X-ray Diffraction

| Feature | Description | Reference |

| Overall Structure | Polymeric zigzag chains | acs.orgum.edu.mt |

| La Coordination | Involves both terminal and bridging cyclopentadienyl ligands | acs.org |

| Bridging Unit | Two of the three Cp rings bridge adjacent La centers | acs.org |

| Terminal Unit | One Cp ring is bound terminally to each La center | acs.org |

This table presents a simplified summary of the key structural characteristics determined from X-ray diffraction data.

Powder X-ray diffraction (PXRD) serves as a crucial tool for confirming the bulk purity and crystalline phase of synthesized La(C₅H₅)₃. The experimental PXRD pattern of a bulk sample is typically compared with a pattern simulated from the single-crystal X-ray diffraction data to verify that the bulk material possesses the same structure. researchgate.net

The existence of different crystalline forms, or polymorphism, is a known phenomenon in organometallic compounds. For closely related tris(cyclopentadienyl)lanthanide complexes, such as those of cerium and holmium, it has been observed that they can crystallize in different shapes depending on the crystallization temperature. um.edu.mt This suggests that La(C₅H₅)₃ may also exhibit polymorphism, where different crystallization conditions could lead to distinct solid-state structures, although specific polymorphs for La(C₅H₅)₃ are not extensively detailed in the literature. Low-temperature PXRD studies on related lanthanum compounds have shown structural transformations, indicating the sensitivity of the lanthanide coordination environment to temperature. aps.org

The characterization of tris(cyclopentadienyl)lanthanide complexes via single-crystal X-ray diffraction has been historically challenging. um.edu.mt A significant hurdle is the synthesis of single crystals of sufficient size and quality. Many complexes in this class, including analogs of La(C₅H₅)₃, are prone to intrinsic disorder or twinning. um.edu.mt

Twinning is a phenomenon where two or more individual crystals are intergrown in a symmetrical, non-random manner. This can complicate the diffraction pattern and make the determination of the crystal structure exceedingly difficult. um.edu.mt For example, pseudomerohedral and reticular pseudomerohedral twinning have been observed in related monoclinic Cp₃Ln systems. um.edu.mt The general difficulty in growing single crystals of incongruently melting or volatile materials further complicates the process, often requiring specialized techniques like the floating zone method to achieve stable growth conditions. acs.org These inherent difficulties explain why, for some time, many of the solvent-free Cp₃Ln complexes had not been successfully characterized by single-crystal X-ray methods. um.edu.mt

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

NMR spectroscopy provides invaluable information on the structure, dynamics, and coordination environment of La(C₅H₅)₃. As lanthanum(III) is diamagnetic, it does not cause the massive paramagnetic shifting and line broadening seen with other lanthanides, allowing for high-resolution NMR studies.

In solution, ¹H and ¹³C NMR spectroscopy are powerful tools for probing the behavior of the cyclopentadienyl ligands. For a diamagnetic complex like La(C₅H₅)₃, the NMR spectra are typically sharp and well-resolved.

The ¹H NMR spectrum of La(C₅H₅)₃ in a suitable solvent like deuterated tetrahydrofuran (B95107) (THF-d8) usually shows a single sharp singlet for the five protons of the Cp ring. Similarly, the ¹³C{¹H} NMR spectrum displays a single resonance for the five carbon atoms of the Cp ring. For comparison, the ¹H NMR signal for the cyclopentadienyl anion in CpNa appears as a singlet at approximately 5.72 ppm, and the ¹³C signal is observed around 103.3 ppm in THF-d8. rsc.org The observation of single peaks for the protons and carbons in La(C₅H₅)₃ indicates that, on the NMR timescale, all the Cp rings and all the protons/carbons within each ring are chemically equivalent. This is due to rapid dynamic processes, such as ligand exchange or fast rotation of the rings around the metal-ring axis, which average the magnetic environments of the nuclei.

Table 2: Typical NMR Data for Cyclopentadienyl Ligands

| Nucleus | Compound Example | Solvent | Chemical Shift (δ) | Multiplicity | Reference |

| ¹H | CpNa | THF-d8 | ~5.72 ppm | Singlet | rsc.org |

| ¹³C | CpNa | THF-d8 | ~103.3 ppm | Singlet | rsc.org |

This table provides reference chemical shifts for a simple cyclopentadienyl salt to illustrate the typical spectral region for these ligands.

While solution NMR provides data on dynamic, time-averaged structures, solid-state NMR can probe the static structure of La(C₅H₅)₃ in its crystalline form. ¹³⁹La NMR is particularly insightful, though technically challenging. huji.ac.il The ¹³⁹La nucleus has a nuclear spin of 7/2 and a significant electric quadrupole moment. researchgate.net This means its NMR signal is extremely sensitive to the symmetry of the electric field gradient (EFG) at the nucleus, which is dictated by the local coordination environment. researchgate.netnih.gov

In environments with low symmetry, the interaction between the nuclear quadrupole moment and the EFG leads to very broad NMR spectra, often spanning from hundreds of kilohertz to several megahertz. nih.gov Solid-state ¹³⁹La NMR studies on La(C₅H₅)₃ have confirmed the presence of such a broad signal. nih.gov

The analysis of these complex lineshapes allows for the extraction of the quadrupolar coupling constant (C_Q_), a parameter that quantifies the strength of the quadrupolar interaction. The C_Q_ is highly sensitive to subtle changes in the structure and bonding around the lanthanum atom. researchgate.netnih.gov For La(C₅H₅)₃, the measured ¹³⁹La NMR parameters reflect the low-symmetry environment of the lanthanum ion within its polymeric solid-state structure. nih.gov This technique is therefore a powerful probe for characterizing the coordination sphere of lanthanum in non-crystalline or disordered systems where diffraction methods may be unsuitable. nih.gov

Table 3: Representative Solid-State ¹³⁹La NMR Parameters

| Compound | Quadrupolar Coupling Constant (C_Q) | Asymmetry Parameter (η) | Isotropic Chemical Shift (δ_iso_) | Reference |

| (C₅H₅)₃La | 44 - 105 MHz* | N/A | N/A | nih.gov |

| LaBr₃ | 17.4 MHz | 0 | 418 ppm | researchgate.net |

The range reflects values determined from simulations of spectra for several lanthanum metallocenes reported in the study. N/A indicates data not specified in the cited source.

Paramagnetic Effects in NMR of Lanthanide Complexes

While this compound itself is diamagnetic due to the La(III) ion's 4f⁰ electron configuration, its nuclear magnetic resonance (NMR) spectrum serves as a critical diamagnetic reference for understanding the NMR spectra of paramagnetic lanthanide complexes. ineosopen.org The vast majority of f-block ions are paramagnetic, leading to NMR spectra with significant shifts and line broadening due to the hyperfine interaction between the nucleus and the unpaired valence f-electrons. nih.gov

The paramagnetic-induced shift (δpara) is the difference between the observed chemical shift in a paramagnetic complex (δobs) and the chemical shift in an isostructural diamagnetic analogue (δdia), such as a La(III) or Lu(III) complex. ineosopen.org This shift has two primary components:

Fermi Contact Shift (δc): This arises from the delocalization of unpaired electron spin density from the metal ion to the resonating nucleus through the bonding framework.

The presence of a paramagnetic center also leads to paramagnetic relaxation enhancement (PRE), which causes significant broadening of the NMR signals. nih.gov The degree of broadening is related to the distance between the nucleus and the paramagnetic ion, with broader peaks associated with nuclei that are closer to the lanthanide center. tandfonline.com

The influence of the paramagnetic ion is clearly demonstrated by comparing the ¹H NMR spectra of an isostructural series of early f-block metal complexes. As shown in the table below, the chemical shifts of the tetrahydrofuran (THF) protons in cerium(III) complexes are significantly shifted compared to the diamagnetic lanthanum(III) analogue. nih.gov

| Complex | Metal Ion | ¹H Chemical Shift (δ, ppm) - THF Protons |

|---|---|---|

| [La{Si(SiMe₃)₃}₃(THF)₂] | La(III) (Diamagnetic) | 5.2, 2.6 |

| [Ce{Si(SiMe₃)₃}₃(THF)₂] | Ce(III) (Paramagnetic) | 11.3, 5.9 |

Table 1: Comparison of ¹H NMR chemical shifts for coordinated THF protons in isostructural diamagnetic La(III) and paramagnetic Ce(III) complexes, illustrating the paramagnetic shift effect. Data sourced from nih.gov.

Vibrational Spectroscopy: Infrared and Raman Applications

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the molecular vibrations of this compound. These methods provide a detailed fingerprint of the complex, allowing for the identification of characteristic ligand modes and metal-ligand skeletal vibrations. acs.org

The vibrational spectrum is largely dominated by the internal modes of the cyclopentadienyl (Cp) ligands. A common vibrational pattern allows for the establishment of a general fingerprint for these M(η⁵-C₅H₅) units. acs.org Key vibrational modes include:

C-H Stretching: Found in the high-frequency region, typically around 3000–3100 cm⁻¹.

C-C Stretching: Located near 1400–1500 cm⁻¹.

C-H In-Plane Bending: Occurring in the 1000–1200 cm⁻¹ region.

C-H Out-of-Plane Bending: A strong band typically observed between 750 and 850 cm⁻¹.

The lower frequency region of the spectrum (below 500 cm⁻¹) contains the skeletal modes, which involve the motion of the Cp rings relative to the central lanthanum ion. These include the metal-ring stretching and tilting vibrations. Raman spectroscopy is particularly effective for assigning these skeletal metal-ring modes. acs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| ν(C-H) | 3000 - 3100 | IR, Raman |

| ν(C-C) | 1400 - 1500 | IR, Raman |

| δ(C-H) in-plane | 1000 - 1200 | IR |

| γ(C-H) out-of-plane | 750 - 850 | IR (Strong) |

| ν(La-ring) stretch | 200 - 300 | Raman |

| δ(La-ring) tilt | < 200 | Raman |

Table 2: General assignments of key vibrational modes for metallocene complexes like this compound. Frequencies are approximate and sourced from general data for M(η⁵-C₅H₅) complexes. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Metal Oxidation State Determination in Films

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical oxidation states of elements within the top few nanometers of a material's surface. diva-portal.org It is particularly valuable for characterizing thin films of organometallic compounds like this compound.

For lanthanum, the La 3d core level spectrum is the primary region of interest for oxidation state determination. The spectrum is characterized by two main peaks due to spin-orbit coupling, which splits the 3d level into the La 3d₅/₂ and La 3d₃/₂ components. thermofisher.com

A critical diagnostic feature for the La(III) oxidation state is the presence of a distinct "shake-up" satellite peak on the higher binding energy side of each main spin-orbit component. researchgate.net In insulating compounds such as oxides or organometallics, this satellite arises from a simultaneous excitation of a valence electron from the ligand to an empty 4f orbital on the lanthanum ion during the photoemission of the core 3d electron. The energy separation between the main peak and its satellite is a key identifier. For many La(III) compounds, this separation is approximately 4.0–4.4 eV. researchgate.netresearchgate.net The presence, intensity, and energy of these satellites are extremely sensitive to the chemical environment and oxidation state of the La³⁺ ion. researchgate.net Recent studies have successfully used XPS to differentiate between Ln(III) and Ln(II) oxidation states in molecular organolanthanide complexes by observing shifts in core-level binding energies and changes in satellite structures. nsf.gov

| Compound/Chemical State | La 3d₅/₂ Main Peak (eV) | La 3d₅/₂ Satellite Peak (eV) | Satellite Separation (ΔE, eV) |

|---|---|---|---|

| La₂O₃ | 833.5 - 834.5 | ~837.7 | ~4.2 |

| La(OH)₃ | 834.7 - 835.5 | ~838.8 | ~3.3 - 4.1 |

| La₂(CO₃)₃ | 835.0 | - | - |

| La-PO₄ System | 836.0 | - | - |

Table 3: Representative La 3d₅/₂ binding energies for various La(III) compounds. The presence and separation of satellite peaks are characteristic of the +3 oxidation state. Data sourced from thermofisher.comresearchgate.netmdpi.com.

Electronic Structure, Bonding Nature, and Oxidation State Chemistry

Theoretical Frameworks for Lanthanum-Cyclopentadienyl Bonding

The nature of the bond between the lanthanum metal center and the cyclopentadienyl (B1206354) (Cp) ligands has been a subject of considerable theoretical and experimental investigation. Tris(cyclopentadienyl) complexes serve as excellent models for comparing the bonding characteristics of f-block elements due to their high symmetry. nih.gov

The bonding in lanthanide complexes, including La(Cp)₃, is predominantly ionic. nih.govrutgers.edu This is attributed to the electrostatic attraction between the formally La³⁺ cation and the Cp⁻ anions. nih.gov The 4f orbitals in lanthanides are effectively shielded by the filled 5s and 5p orbitals, which limits their participation in covalent bonding. acs.org However, the discussion of ionicity versus covalency is nuanced, and even in largely ionic compounds, some degree of orbital mixing and electron sharing occurs. nih.govnih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into this bonding. For instance, a DFT study on a series of trivalent f-element cyclopentadienyl complexes concluded that the metal-cyclopentadienyl bonding has a very high ionic character. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses of related complexes also point to predominantly ionic interactions, with significant charge transfer from the cyclopentadienyl ligands to the metal center. nih.gov Despite the prevailing ionic nature, the term "polar covalent" is sometimes used to more accurately describe the interaction, acknowledging the minor but present covalent contribution. nih.govdigitellinc.com

| Bonding Aspect | Predominant Character | Supporting Evidence |

|---|---|---|

| La-Cp Interaction | Ionic | Electrostatic attraction between La³⁺ and Cp⁻, limited 4f orbital participation. nih.govacs.org |

| Covalency Contribution | Minor | Orbital mixing and electron sharing observed in computational models. nih.govnih.gov |

| Charge Transfer | Significant | QTAIM and NBO analyses show electron density transfer from Cp ligands to the La center. nih.gov |

While the 4f orbitals of lanthanum are generally considered to be core-like and not significantly involved in bonding, the outer 5d orbitals play a more substantial role. acs.orgresearchgate.net The interaction between the metal's valence orbitals and the ligand's molecular orbitals dictates the electronic structure of the complex. The cyclopentadienyl anion has a set of π molecular orbitals, and it is the interaction of these with the lanthanum orbitals that forms the metal-ligand bonds. jyu.fi

Theoretical studies have shown that the ligand field created by three cyclopentadienyl ligands leads to a specific splitting of the metal's d orbitals. acs.org This splitting can lower the energy of certain d orbitals, such as the d(z²), making them accessible for electron population, particularly in reduced states of the complex. acs.org DFT calculations on related lanthanide cyclopentadienyl complexes have confirmed that the LUMO (Lowest Unoccupied Molecular Orbital) of the neutral Ln³⁺ complexes and the HOMO (Highest Occupied Molecular Orbital) of the corresponding anionic Ln²⁺ complexes can have significant d-orbital character. acs.org This indicates a tangible involvement of the 5d orbitals in the frontier molecular orbitals of the complex. The participation of 5d orbitals, and to a lesser extent 4f orbitals, can contribute to the stabilization of lanthanide complexes. researchgate.net

Analysis of Electronic Configurations in La(III) and Lower Oxidation States

The most common oxidation state for lanthanum is +3, with an electronic configuration of [Xe]. wikipedia.org In tris(cyclopentadienyl)lanthanum, the La(III) center is formally a d⁰ and f⁰ ion. However, the chemistry of lanthanum is not restricted to the +3 oxidation state, and cyclopentadienyl ligands have proven effective in stabilizing lower oxidation states. nih.gov

The cyclopentadienyl ligand and its substituted derivatives are adept at stabilizing the +2 oxidation state of lanthanides. nih.govjyu.fi The reduction of a La(III) cyclopentadienyl complex leads to a La(II) species. DFT studies on the reduction of tris(cyclopentadienyl)lanthanide complexes have shown that the incoming electron occupies an orbital that is primarily of 5d character. acs.org Specifically, for the anionic complex [La(Cp)₃]⁻, the added electron resides in the 5d(z²) orbital, leading to a 5d¹ electronic configuration for the La(II) ion. acs.org This is in contrast to some other lanthanides where the electron might enter a 4f orbital. The stabilization of the La(II) state is therefore a direct consequence of the ligand field environment provided by the three Cp rings, which makes the 5d orbitals energetically accessible. acs.org

| Oxidation State | Formal Electronic Configuration of La | Key Features in Cp Environment |

|---|---|---|

| La(III) | [Xe] (d⁰f⁰) | Predominantly ionic bonding with Cp⁻ ligands. nih.gov |

| La(II) | [Xe] 5d¹ | Stabilized by the cyclopentadienyl ligand field; the extra electron occupies the 5d(z²) orbital. acs.org |

Computational chemistry, particularly DFT, has been instrumental in elucidating the electronic ground states of lanthanide complexes, which can be challenging to determine experimentally. For La(III) complexes like La(Cp)₃, the ground state is straightforward due to the closed-shell nature of the La³⁺ ion. However, for the reduced La(II) species, computational models are crucial for identifying the orbital in which the unpaired electron resides.

DFT calculations have consistently shown that for the [La(Cp)₃]⁻ anion, the HOMO is the d(z²) orbital, confirming the 5d¹ ground state electronic configuration for the La(II) center in this environment. acs.org These computational findings are supported by experimental data from analogous d¹ complexes, such as those of Y(II) and Lu(II), which exhibit similar spectroscopic properties. acs.org The accuracy of these computational models is essential, as incorrect assignment of the electronic ground state can lead to erroneous predictions of molecular properties.

Ligand Field Theory and Symmetry Considerations in Electronic Splitting

Ligand Field Theory (LFT) provides a framework for understanding the splitting of the metal's orbital energies due to the electrostatic field of the surrounding ligands. acs.orgyoutube.com In this compound, which typically exhibits C₃ᵥ symmetry, the arrangement of the three Cp ligands around the central lanthanum ion creates a specific ligand field.

This ligand field lifts the degeneracy of the metal's d and f orbitals. For the 5d orbitals in a C₃ᵥ or D₃ₕ symmetry, they split into distinct energy levels. Theoretical studies have shown a splitting pattern where the d(z²) orbital is the lowest in energy, followed by two degenerate pairs of orbitals at higher energies. acs.org This lowering of the d(z²) orbital is a key factor in the stabilization of the 5d¹ configuration of La(II) in [La(Cp)₃]⁻. acs.org

The splitting of the 4f orbitals is also a consequence of the ligand field, although the effect is much smaller due to the shielding of these orbitals. acs.org The magnitude of this splitting provides information about the strength of the metal-ligand interactions. osti.govrsc.org The analysis of f-f electronic transitions in the absorption spectra of lanthanide complexes can be used to parameterize a crystal field model and experimentally determine the f-orbital splitting. rsc.org For La(III), which has no f electrons, this aspect is not directly observable but the principles of LFT still apply to the energetic landscape of its empty f orbitals. The nature of the ligand, the geometry of the coordination polyhedron, and even solvent interactions can all influence the ligand field splitting. acs.org

Spectroscopic Probes of Electronic Transitions (e.g., UV-Vis-NIR, XANES)

The electronic transitions of this compound, La(C₅H₅)₃, provide significant insight into its electronic structure. These transitions are primarily investigated using Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) absorption spectroscopy and X-ray Absorption Near-Edge Structure (XANES) spectroscopy.

The lanthanum atom in this complex is in the +3 oxidation state, possessing an electron configuration of [Xe], which is devoid of any 4f electrons. americanelements.com Consequently, the sharp, narrow absorption bands characteristic of intra-configurational 4f–4f electronic transitions observed in many other lanthanide complexes are absent in La(III) compounds. osti.gov Spectrophotometry remains a valuable tool, however, as it probes other accessible electronic transitions, such as those involving the ligands or the metal's d-orbitals. osti.govripublication.com

UV-Vis-NIR Spectroscopy

The electronic absorption spectrum of this compound is dominated by ligand-based transitions. The cyclopentadienyl (Cp) ligands feature strong absorption bands in the ultraviolet region, which are assigned to π → π* intra-ligand transitions. ripublication.com

While specific spectral data for La(C₅H₅)₃ is not extensively reported, analysis of analogous La(III) complexes provides a framework for understanding its expected behavior. For instance, the electronic spectrum of a related complex, [La(diphenylamine)₃(Bipy)], exhibits broad, weak absorption bands in the visible region attributed to charge transfer (CT) and d-d transitions. ripublication.com These include ligand-to-metal charge transfer (LMCT) bands and very weak bands assigned to La(III) d-d transitions (²B₁g → ²Eg). ripublication.com The presence of such bands, though weak, points to the involvement of the metal's empty d-orbitals in the electronic structure.

Table 1: Representative Electronic Transitions for an Analogous La(III) Complex

This table shows absorption bands observed in the UV-Vis spectrum of [La(diphenylamine)₃(Bipy)], providing an example of the types of electronic transitions that can occur in La(III) coordination compounds. ripublication.com

| Wavelength (nm) | Assignment | Type of Transition |

| 414 | L→M | Charge Transfer |

| 442 | L→M | Charge Transfer |

| 502 | ²B₁g → ²Eg | d-d |

| 580 | ²B₁g → ²Eg | d-d |

X-ray Absorption Near-Edge Structure (XANES)

XANES spectroscopy is a powerful element-specific technique used to probe the local geometric and electronic structure of the absorbing atom. nih.govacs.org For this compound, analysis of the La L-edges provides direct information about the unoccupied electronic states, particularly the 5d orbitals.

The La L₁-edge and L₃-edge XANES spectra arise from the excitation of core electrons to unoccupied states. acs.orgnih.gov

La L₃-edge: The L₃-edge spectrum is characterized by a strong, intense peak known as a "white line," which corresponds to a dipole-allowed electronic transition from the 2p₃/₂ core level to the unoccupied 5d orbitals (2p → 5d). acs.org For various lanthanum oxides, this peak appears around 5490 eV. acs.org The shape and width (full width at half-maximum, FWHM) of this white line are sensitive to the local coordination environment and symmetry around the La³⁺ ion. acs.org

La L₁-edge: The L₁-edge spectrum results from the excitation of a 2s core electron. It often displays a weak pre-edge feature corresponding to a quadrupole-allowed transition from the 2s core level to the unoccupied 5d states (2s → 5d). acs.orgresearchgate.net In studies of lanthanum oxides, this pre-edge peak is observed at approximately 6275 eV. acs.org The intensity of this formally forbidden transition is enhanced by the distortion of the coordination environment from perfect centrosymmetry, which allows for mixing between the metal's p and d orbitals. acs.orgresearchgate.net Theoretical calculations confirm that the origin of this pre-edge feature is the electric dipole transition from the 2s orbital to unoccupied states generated by p–d hybridization. researchgate.net Therefore, the intensity of this pre-edge peak serves as a quantitative indicator of the local structural disorder around the lanthanum center. nih.gov

The analysis of both the L₁ and L₃ edges provides a comprehensive picture of the unoccupied 5d density of states, confirming the involvement of these orbitals in the bonding and electronic structure of lanthanum complexes.

Table 2: Typical La L-edge XANES Features and Electronic Transition Assignments

This table summarizes the characteristic features in Lanthanum L-edge XANES spectra based on data from various lanthanum compounds. acs.org These transitions probe the unoccupied 5d orbitals of the La(III) center.

| XANES Edge | Energy (approx.) | Electronic Transition | Selection Rule | Structural Information |

| La L₁ | ~6275 eV | 2s → 5d | Quadrupole (forbidden) | Intensity correlates with local site distortion/asymmetry. acs.orgresearchgate.net |

| La L₃ | ~5490 eV | 2p₃/₂ → 5d | Dipole (allowed) | FWHM correlates with local coordination environment. acs.org |

Reactivity Profiles and Mechanistic Investigations

Stoichiometric Reactivity and Ligand Exchange Processes

The stoichiometric reactions of tris(cyclopentadienyl)lanthanum are fundamental to understanding its behavior and potential as a precursor in more complex chemical transformations. These reactions are largely governed by the coordination chemistry of the lanthanum center and the lability of its cyclopentadienyl (B1206354) ligands.

Ancillary Ligand Coordination and De-coordination

This compound readily engages in the coordination of additional, or ancillary, ligands. This behavior is primarily driven by the coordinative unsaturation of the lanthanum center in the Cp₃La fragment. The large ionic radius of the La³⁺ ion allows for the accommodation of additional ligands, leading to the formation of more coordinatively saturated complexes.

A notable example of ancillary ligand coordination is the reaction of this compound with cyclohexylisonitrile (C≡NCy). Due to the large size of the La(III) ion, it can coordinate not just one, but two molecules of cyclohexylisonitrile to form a bis-adduct, (Cp)₃La(C≡NCy)₂. osti.govmdpi.com X-ray diffraction analysis of this complex revealed a distorted trigonal bipyramidal geometry, with the three cyclopentadienyl ligands occupying the equatorial positions and the two isonitrile ligands in the axial sites. osti.govmdpi.com This formation of a bis-adduct is a testament to the steric accessibility of the lanthanum center.

The nature of the ancillary ligand has a significant impact on the properties and stability of the resulting complexes. The choice of ancillary ligands can influence the electronic environment of the lanthanum center, which in turn affects the complex's reactivity and catalytic activity. escholarship.orgresearchgate.net For instance, the coordination of strong σ-donating ligands can increase the electron density at the metal center, potentially influencing its Lewis acidity and subsequent reactivity.

De-coordination of these ancillary ligands is also a critical aspect of the reactivity of these complexes. The lability of the ancillary ligand is often a prerequisite for substrate binding in catalytic cycles. The strength of the bond between the lanthanum center and the ancillary ligand, which is influenced by both steric and electronic factors, dictates the ease of de-coordination.

Reactivity with Protic Reagents

This compound exhibits characteristic reactivity towards protic reagents, such as alcohols, thiols, and amines. These reactions typically proceed via protonolysis of one or more of the cyclopentadienyl ligands, leading to the formation of new lanthanum complexes with the conjugate base of the protic reagent acting as a ligand.

For example, the reaction of this compound with alcohols (ROH) can lead to the formation of lanthanum alkoxide complexes of the type Cp₂La(OR). The driving force for this reaction is the formation of the relatively stable cyclopentadiene (B3395910) molecule. The nature of the R group on the alcohol can influence the structure and properties of the resulting alkoxide complex.

Similarly, reactions with thiols (RSH) and amines (R₂NH) can yield the corresponding lanthanum thiolato (Cp₂La(SR)) and amido (Cp₂La(NR₂)) complexes, respectively. The specific products and their stability are dependent on the reaction conditions and the steric and electronic properties of the incoming protic reagent. These ligand exchange reactions are crucial for the synthesis of a wide array of organolanthanide complexes with tailored reactivity.

Catalytic Transformations Mediated by this compound and Analogues

This compound and its analogues have emerged as versatile catalysts in a range of organic transformations. Their catalytic activity is rooted in the Lewis acidic nature of the lanthanum center and its ability to activate substrates and facilitate bond-forming and bond-breaking processes.

Olefin Polymerization and Polymer Material Synthesis

While less common than their Group 4 counterparts, lanthanide metallocenes, including this compound, have been investigated as catalysts for olefin polymerization. These catalysts, often activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize ethylene (B1197577) and other α-olefins to produce polyolefins. koreascience.krmdpi.comlongdom.org

The activity of these lanthanide-based catalysts and the properties of the resulting polymers are influenced by several factors, including the specific lanthanide metal, the nature of the cyclopentadienyl ligands, and the polymerization conditions. For instance, the use of substituted cyclopentadienyl ligands can modulate the steric and electronic environment around the metal center, thereby affecting the catalytic activity and the molecular weight and microstructure of the polymer.

The copolymerization of ethylene with other olefins, such as propylene, using these catalyst systems allows for the synthesis of copolymers with varying comonomer incorporation, leading to materials with a range of physical properties. nih.govrsc.org

Table 1: Ethylene Polymerization with Cyclopentadienyl-based Lanthanide Catalysts

| Catalyst/Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g Polymer / (mol catalyst·h)) | Polymer Properties |

|---|---|---|---|---|

| Cp₃La / MAO | 25 | 1 | Moderate | Linear Polyethylene |

Table 2: Propylene Polymerization with Cyclopentadienyl-based Lanthanide Analogues

| Catalyst/Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g Polymer / (mol catalyst·h)) | Polymer Tacticity |

|---|---|---|---|---|

| rac-(C₂H₄(Ind)₂)ZrCl₂ / MAO | 50 | 5 | High | Isotactic Polypropylene |

Selective Hydroboration of Carbonyl Compounds (Aldehydes and Ketones)

This compound and its analogues have proven to be highly effective catalysts for the hydroboration of carbonyl compounds, offering a selective method for the reduction of aldehydes and ketones. organic-chemistry.orgacs.org These reactions typically employ pinacolborane (HBpin) as the hydroborating agent and proceed under mild conditions with low catalyst loadings.

A key feature of these lanthanide-catalyzed hydroborations is their remarkable chemoselectivity. This compound can selectively reduce aldehydes and ketones in the presence of other reducible functional groups, such as alkenes and alkynes. organic-chemistry.org This high degree of selectivity is attributed to the specific interaction of the carbonyl group with the Lewis acidic lanthanum center.

Kinetic studies have shown that the reaction rate is first order in the concentrations of the substrate, pinacolborane, and the lanthanum catalyst. organic-chemistry.org The catalytic cycle is proposed to involve the formation of a lanthanum hydride species, which then coordinates to the carbonyl oxygen. This is followed by the transfer of the hydride to the carbonyl carbon and subsequent reaction with pinacolborane to regenerate the catalyst and form the boronate ester product.

Table 3: Hydroboration of Various Carbonyl Compounds Catalyzed by this compound

| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 0.1 | 1 | >99 |

| Acetophenone | 1-Phenylethanol | 0.5 | 2 | >99 |

| Cyclohexanone | Cyclohexanol | 0.5 | 1.5 | >99 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 0.2 | 1 | >99 |

Data compiled from Chen et al., Org. Lett. 2017, 19, 3382-3385. organic-chemistry.org

Hydroboration-Induced C-O Bond Cleavage Reactions

Beyond the reduction of carbonyl groups, lanthanide-catalyzed hydroboration has been shown to induce the cleavage of C-O bonds, particularly in esters and epoxides. osti.govameslab.gov This reactivity expands the synthetic utility of these catalyst systems, enabling the transformation of more robust functional groups.

In the case of esters, the hydroboration reaction can lead to the cleavage of the C(acyl)-O bond, ultimately yielding alcohols after workup. ameslab.govresearchgate.netnih.gov The proposed mechanism involves the initial formation of a lanthanum hydride species, which can then react with the ester. The reaction pathway is thought to involve the coordination of the ester carbonyl to the lanthanum center, followed by a series of steps that lead to the cleavage of the C-O bond and the formation of new C-H and B-O bonds. ameslab.gov

Similarly, epoxides can undergo ring-opening reactions via hydroboration catalyzed by lanthanide complexes. osti.gov This process provides a route to β-hydroxyboronates, which are valuable synthetic intermediates. The regioselectivity of the epoxide ring-opening is influenced by the steric and electronic nature of the epoxide and the catalyst system.

This C-O bond cleavage reactivity highlights the ability of lanthanide catalysts to mediate transformations that are often challenging with other catalytic systems, offering new avenues for the functionalization of complex molecules.

Hydroamination Reactions

While specific studies focusing exclusively on this compound as a catalyst for hydroamination are not extensively detailed in the reviewed literature, the broader class of organolanthanide complexes is well-regarded for its catalytic activity in this area. These complexes are known to be highly efficient catalysts for both inter- and intramolecular hydroamination of various unsaturated carbon-carbon bonds, including those in alkenes, alkynes, allenes, and dienes.

The general mechanism for organolanthanide-catalyzed hydroamination is understood to proceed through the insertion of the C-C multiple bond into the lanthanide-nitrogen (Ln-N) bond of a catalytically active amido species. This step is typically the rate-limiting part of the catalytic cycle. Following this insertion, a rapid protonolysis step occurs with another amine substrate molecule, which regenerates the active catalyst and releases the aminated product. This process is characterized by high turnover frequencies and often proceeds with excellent stereoselectivity. Given the established reactivity of its class, this compound is a potential candidate for facilitating such transformations, though specific performance data and mechanistic studies for this particular compound remain a subject for further investigation.

Small Molecule Activation Studies

This compound has demonstrated significant efficacy in the activation of small molecules, particularly in the context of hydroboration of carbonyl compounds. Research has shown that homoleptic cyclopentadienyl lanthanide complexes, including this compound, serve as excellent catalysts for the hydroboration of a wide array of aldehydes and ketones using pinacolborane. organic-chemistry.orgnih.gov

These lanthanide catalysts are noted for their high reactivity under mild conditions, requiring low catalyst loadings ranging from 0.01 to 1 mol%. organic-chemistry.orgnih.gov One of the key features of this catalytic system is its remarkable functional group tolerance and its unique chemoselectivity for carbonyl groups over other unsaturated functionalities like alkenes and alkynes. organic-chemistry.orgnih.govacs.org

Among the various lanthanide complexes studied, this compound (Cp3La) has been identified as a superior catalyst, capable of achieving complete conversion of substrates in as little as one hour with minimal catalyst loading. organic-chemistry.org Kinetic analyses have confirmed that the reaction rates are first-order with respect to the concentrations of the substrate, pinacolborane, and the Cp3La catalyst. organic-chemistry.org The catalytic system is effective for both aromatic and aliphatic aldehydes and ketones, with observed turnover frequencies reaching as high as 33,200 per hour. organic-chemistry.org The reactivity is influenced by steric factors, with aldehydes generally reacting more readily than ketones. organic-chemistry.org

Table 1: Catalytic Performance of this compound in Hydroboration of Carbonyls

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| Benzaldehyde | 0.02 | 1 | >99 |

| 4-Methoxybenzaldehyde | 0.02 | 1 | >99 |

| 4-Chlorobenzaldehyde | 0.02 | 1 | >99 |

| Acetophenone | 0.1 | 1 | >99 |

| Cyclohexanone | 0.5 | 1 | >99 |

This table is generated based on data from studies on the hydroboration of various aldehydes and ketones catalyzed by this compound, demonstrating its high efficiency. organic-chemistry.org

Photoreactions and Photodissociation Pathways in Gas-Phase Complexes

The behavior of this compound in the gas phase under laser-induced photoexcitation has been a subject of detailed investigation, providing insights into its photodissociation mechanisms. nih.govnih.gov These studies, often employing photoionization time-of-flight mass spectrometry (PI-TOF-MS), have elucidated the primary fragmentation pathways of the molecule. nih.gov

Upon photoexcitation, this compound undergoes unimolecular dissociation through two primary competing channels:

Stepwise Ligand Stripping : This pathway involves the sequential loss of intact cyclopentadienyl (Cp) ligands. nih.gov

Cp Ligand Cracking : This more complex pathway involves the fragmentation of the cyclopentadienyl rings while they are still bonded to the lanthanum center. nih.gov

Both of these reaction pathways are believed to be initiated by a ligand-to-metal charge-transfer (LMCT) process. nih.gov Computational simulations support this initial electronic excitation as the key step leading to the observed fragmentation patterns. nih.gov

The mass spectra of photo-fragmented this compound reveal a variety of charged species. The dominant fragments observed at lower mass-to-charge ratios include La²⁺, La⁺, and LaC₂⁺. In the higher mass range, larger fragments containing the lanthanum atom are detected, such as the parent ion [La(Cp)₃]⁺, as well as [La(Cp)₂]⁺ and [La(Cp)]⁺, which result from the loss of one or two Cp ligands, respectively. nih.gov The cracking of the Cp ligand leads to the formation of various lanthanum-hydrocarbon fragments.

Table 2: Observed Species in Photoionization Time-of-Flight Mass Spectrometry of this compound

| Observed Ion | Formula | Pathway |

|---|---|---|

| [La(Cp)₃]⁺ | [La(C₅H₅)₃]⁺ | Parent Ion |

| [La(Cp)₂]⁺ | [La(C₅H₅)₂]⁺ | Ligand Stripping |

| [La(Cp)]⁺ | [La(C₅H₅)]⁺ | Ligand Stripping |

| La⁺ | La⁺ | Ligand Stripping |

| LaC₂⁺ | LaC₂⁺ | Ligand Cracking |

This table summarizes the major ionic species detected during the photofragmentation of gas-phase this compound, indicating the corresponding dissociation pathway. nih.gov

Advanced Computational and Theoretical Approaches

Computational chemistry provides powerful tools to investigate the intricate electronic structure and dynamic behavior of f-element complexes like Tris(cyclopentadienyl)lanthanum (La(Cp)₃). These theoretical methods complement experimental findings, offering a deeper understanding of bonding, reactivity, and photochemical processes at an atomic level.

Future Outlook and Grand Challenges in Tris Cyclopentadienyl Lanthanum Research

Rational Design of New Lanthanum Cyclopentadienyl (B1206354) Architectures

A primary frontier in Tris(cyclopentadienyl)lanthanum research is the move beyond the simple La(C₅H₅)₃ structure toward the rational design of sophisticated molecular architectures. This involves strategically modifying the cyclopentadienyl (Cp) ligands or incorporating other ligand types to fine-tune the electronic and steric properties of the complex, thereby controlling its reactivity and physical behavior.

One successful strategy involves the use of sterically demanding or functionalized Cp ligands. For instance, the synthesis of tris(peralkylcyclopentadienyl) complexes, such as (C₅Me₄R)₃La where R can be methyl, ethyl, or isopropyl, has been pursued to create highly crowded metal centers. rsc.org This steric bulk is not merely for structural novelty; it is a tool to potentially induce unusual reactivity, such as sterically induced reduction chemistry. rsc.org Similarly, the use of very bulky Cp ligands has enabled the targeted synthesis of previously inaccessible structures, like end-on dinitrogen-bridged lanthanide metallocenes. nih.gov These syntheses demonstrate that careful selection of ligand size can facilitate the formation of specific, desired geometries, which is crucial for developing complexes with tailored functions. nih.gov

Another approach is the creation of heteroleptic complexes, where the lanthanum center is bound to both cyclopentadienyl ligands and other functional groups. The synthesis of lanthanide (substituted-)cyclopentadienyl bis(phosphinimino)methanediide complexes is an example of this design philosophy. nih.gov Such modular strategies, combining different types of ligands, allow for a high degree of control over the coordination environment of the lanthanum ion. nih.govresearchgate.net This control is fundamental to influencing the resulting complex's properties, from catalytic activity to magnetic behavior. The ability to design and synthesize these complex architectures is a critical step toward creating next-generation lanthanum-based catalysts and materials. mdpi.comacs.org

Table 1: Examples of Designed Lanthanum Cyclopentadienyl Architectures

| Complex Type | Design Strategy | Intended Purpose/Advantage |

|---|---|---|

| Tris(peralkylcyclopentadienyl)lanthanum | Increasing steric bulk on Cp rings | Exploration of sterically induced reduction chemistry |

| Dinitrogen-Bridged Dimers | Using bulky Cp ligands to control geometry | Stabilization of novel bridging ligand modes |

Discovery of Novel Catalytic Cycles and Stereoselective Transformations

A significant grand challenge lies in expanding the catalytic repertoire of lanthanum cyclopentadienyl complexes beyond known reactions. Researchers are actively seeking to discover and understand new catalytic cycles and to achieve high levels of stereoselectivity, particularly in asymmetric synthesis.

Homoleptic cyclopentadienyl lanthanide complexes, including Cp₃La, have been identified as highly effective and robust catalysts for the hydroboration of aldehydes and ketones using pinacolborane. nih.govorganic-chemistry.orgnsf.gov These catalysts show remarkable reactivity at low loadings and, crucially, exhibit high chemoselectivity, preferentially reducing carbonyl groups over other unsaturated functionalities like alkenes and alkynes. organic-chemistry.orgnsf.gov Kinetic studies have shed light on the reaction mechanism, confirming first-order reaction rates with respect to the substrate, the borane, and the lanthanum catalyst. nsf.gov The proposed catalytic cycle for similar lanthanide-mediated hydroelementation reactions often involves the formation of a lanthanide hydride or borohydride (B1222165) intermediate, which then participates in the reduction.

The development of catalysts for other important transformations, such as hydroamination and polymerization, is a key area of focus. Mechanistic studies on related organolanthanide complexes suggest catalytic cycles that proceed through steps like protonolysis of a metal-ligand bond to create an active site, coordination of the substrate, insertion into a metal-ligand bond, and finally, product release to regenerate the catalyst. mdpi.comed.ac.uk Achieving stereoselectivity in these transformations is a major goal. In ring-opening polymerization (ROP), for instance, heterometallic catalysts that pair a lanthanide with another metal are being explored as a strategy to gain better control over the polymer's properties. nih.govacs.org The concept of heterometallic cooperativity, where each metal plays a distinct role in the catalytic cycle, offers a promising path to enhanced activity and selectivity. nih.govacs.org

Furthermore, the field is striving toward enantioselective catalysis by designing chiral lanthanide complexes. researchgate.net The use of chiral ligands, often based on structures like binaphthyl derivatives, aims to create an asymmetric environment around the lanthanum ion. researchgate.net This chirality can then be transferred during a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The successful design of such stereoselective catalysts remains a significant challenge but holds the key to valuable applications in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Catalytic Applications of Lanthanum Cyclopentadienyl and Related Complexes

| Transformation | Catalyst System | Key Features |

|---|---|---|

| Carbonyl Hydroboration | Cp₃La | High reactivity, excellent chemoselectivity for C=O bonds |

| Hydroamination/Cyclization | Organolanthanide Amides | C-H activation and C-N bond formation |

| Ring-Opening Polymerization | Heterometallic Ln/M Systems | Potential for high control over polymer microstructure |

Integration of Advanced Spectroscopic and Computational Tools

A deep understanding of the structure, bonding, and dynamic behavior of this compound and its derivatives is essential for their rational design and application. The integration of advanced spectroscopic techniques with powerful computational modeling represents a grand challenge and a critical pathway to progress. researchgate.net This synergy allows researchers to connect macroscopic properties to molecular-level details.

Modern spectroscopic methods provide unprecedented insight. High-resolution solid-state NMR spectroscopy, for example, can give evidence of the dynamic processes and bonding situation of the cyclopentadienyl ligands in the solid state. ed.ac.uk X-ray diffraction remains the gold standard for determining precise molecular structures, but its application can be challenging for sensitive or poorly crystallizing compounds. ed.ac.uk To complement these techniques, other methods like luminescence and Raman spectroscopy are employed to probe the electronic structure and vibrational modes of these complexes. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. organic-chemistry.org Joint experimental and theoretical studies are now common, where DFT calculations are used to analyze bonding properties, interpret experimental spectra, and explore reaction mechanisms. organic-chemistry.orgresearchgate.net For example, computational models can calculate the orbital contributions to bonding, helping to quantify the degree of covalency in the metal-ligand interactions. organic-chemistry.org Furthermore, ab initio molecular dynamics (AIMD) simulations can model the time-dependent behavior of these molecules, such as their dissociation pathways under energy input, providing a level of detail that is difficult to obtain experimentally. strem.com These computational tools are crucial for predicting the properties of new, hypothetical lanthanum cyclopentadienyl architectures before undertaking their challenging synthesis.

Development of Lanthanum-Based Materials with Tailored Functionalities

Translating the unique properties of molecular this compound complexes into functional materials is a major goal of current research. La(C₅H₅)₃ and its derivatives are increasingly viewed as versatile precursors for materials with tailored optical, electronic, and magnetic properties. mdpi.com

A prominent application is in the field of materials deposition. Tris(isopropyl-cyclopentadienyl)lanthanum, a close derivative, is used as a precursor in cyclic Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of lanthanum oxide (La₂O₃). These films are of significant interest to the semiconductor industry as high-dielectric-constant (high-k) materials, which are needed for the next generation of transistors and memory devices. The cyclopentadienyl ligands make the precursor sufficiently volatile and reactive for these deposition processes.

Beyond electronics, there is growing interest in using lanthanide cyclopentadienyl complexes to construct materials with specific magnetic properties. While lanthanum itself is diamagnetic, the design principles learned from its chemistry can be applied to other lanthanides. The {Cp₂Ln}⁺ (Ln = Lanthanide) unit has been established as a robust building block for creating single-molecule magnets (SMMs), materials that can store magnetic information at the molecular level. acs.org The cyclopentadienyl ligands provide a strong and predictable crystal field environment, which is crucial for achieving the desired magnetic anisotropy. acs.org By incorporating lanthanum into mixed-metal materials or by using its chemistry as a diamagnetic control, researchers can better understand and tailor the magnetic behavior of these advanced materials. The development of such functional materials from molecular precursors like La(C₅H₅)₃ represents a key challenge in bridging organometallic chemistry with materials science. ed.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(cyclopentadienyl)lanthanum, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The primary synthesis involves reacting lanthanum chloride with cyclopentadienyl reagents. A documented route achieves ~86% yield by controlling stoichiometry, solvent purity, and inert atmosphere conditions. Key parameters include temperature (maintained at 60–80°C) and reaction time (24–48 hours). Post-synthesis purification via sublimation or recrystallization is critical to isolate the product . Optimization studies should compare solvent systems (e.g., THF vs. diethyl ether) and quantify side products using NMR or X-ray diffraction to refine protocols.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the coordination geometry of the lanthanum center and confirms η⁵ bonding of cyclopentadienyl ligands.

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand symmetry and purity, though paramagnetic broadening in La³⁺ may limit resolution.

- FT-IR : Confirms cyclopentadienyl vibrational modes (e.g., C–C stretches at ~1100 cm⁻¹).

- Elemental analysis : Validates stoichiometry and detects trace impurities (e.g., unreacted LaCl₃) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain under inert gas (argon) to prevent oxidation or moisture-induced decomposition.

- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.

- Waste disposal : Classify as hazardous waste and consult local regulations for metal-containing organometallics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or crystallographic polymorphism. To address this:

- Perform triangulation by cross-validating results with multiple techniques (e.g., XRD for structural clarity, mass spectrometry for molecular weight confirmation).

- Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, standardized concentration) and document error margins (±2% for crystallographic measurements) .

- Compare data with computational models (DFT calculations) to predict vibrational/electronic spectra .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Methodological Answer : Decomposition studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two stages:

- Stage 1 (150–200°C) : Loss of cyclopentadienyl ligands as volatile hydrocarbons.

- Stage 2 (>300°C) : Formation of La₂O₃ residues.

- Kinetic analysis : Apply the Kissinger method to determine activation energies and propose rate-limiting steps. Use inert vs. oxidative atmospheres to isolate decomposition mechanisms .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardize protocols : Publish detailed procedures with exact stoichiometry, solvent batch specifications, and equipment calibration data.

- Interlaboratory studies : Share samples for cross-validation of purity (e.g., via elemental analysis) and crystallographic parameters.

- Error reporting : Quantify uncertainties (e.g., ±0.5% yield variation due to humidity) and document deviations in open-access repositories .

Methodological and Theoretical Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

- Methodological Answer :

- Electron-deficient La³⁺ center : Enhances Lewis acidity, enabling substrate activation (e.g., in polymerization catalysis).

- Ligand effects : Compare cyclopentadienyl vs. substituted Cp* ligands using cyclic voltammetry to assess redox activity.

- Computational studies : Employ DFT to map frontier orbitals and predict sites for electrophilic/nucleophilic attack .

Q. What strategies can address gaps in thermodynamic data (e.g., solubility, enthalpy) for this compound?

- Methodological Answer :

- Solubility studies : Use gravimetric methods in varied solvents (hexane, toluene) under controlled temperatures.

- Calorimetry : Measure enthalpy of dissolution via isothermal titration calorimetry (ITC).

- Data triangulation : Cross-reference results with analogous compounds (e.g., tris(cyclopentadienyl)cerium) to infer trends .

Limitations and Future Directions

- Gaps in toxicity data : Current safety sheets lack ecotoxicological or chronic exposure data, necessitating OECD-compliant assays (e.g., Daphnia magna toxicity tests) .

- Advanced applications : Explore use in lanthanide-based MOFs or single-molecule magnets, leveraging ligand substitution to modulate properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.